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Compound of Interest

(R)-N-(1-phenylethyl)propan-2-
Compound Name:
amine

cat. No.: B7770878

An In-depth Technical Guide to the Spectroscopic Analysis of (R)-N-(1-phenylethyl)propan-2-
amine

For Researchers, Scientists, and Drug Development
Professionals

This document provides a comprehensive overview of the spectroscopic data for (R)-N-(1-
phenylethyl)propan-2-amine (C11H1sN), a secondary amine with a chiral center, making it a
valuable building block in chiral synthesis and pharmacology.[1] The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with generalized experimental protocols for acquiring such spectra.

Molecular Structure and Properties

» IUPAC Name: N-[(1R)-1-phenylethyl]propan-2-amine[2]
e Molecular Formula: C11H17N[1][2]
e Molecular Weight: 163.26 g/mol [1][2][3]

o Structure: A phenylethyl group attached to a propan-2-amine (isopropylamine) moiety.[1]

Spectroscopic Data Summary
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The following tables summarize the expected quantitative spectroscopic data for (R)-N-(1-

phenylethyl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

[1]

Table 1: Predicted *H-NMR Spectral Data

Chemical Shift (5,

Proton Assignment Multiplicity Integration
ppm)
Phenyl (Ar-H) 7.20-7.40 Multiplet 5H
Chiral Methine (CeHs-
~3.80 Quartet 1H
CH-N)
Isopropyl Methine
~2.80 - 3.00 Septet 1H
(CH-(CHs)2)
Amine (NH) Variable (broad) Singlet 1H
Chiral Methine Methyl
~1.30 Doublet 3H
(CH-CHs)
Isopropyl Methyls
propy Y ~1.00-1.10 Doublet 6H

(CH-(CHs)2)

Note: The amine proton's chemical shift is variable and depends on solvent and concentration.

Adding D20 will cause this signal to disappear, confirming its identity.[4]

Table 2: Predicted 13C-NMR Spectral Data
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Carbon Assignment Chemical Shift (6, ppm)
Phenyl (Ar-C, quaternary) ~145

Phenyl (Ar-CH) ~126 - 128

Chiral Methine (CH-N) ~58 - 62

Isopropyl Methine (CH-N) ~45 - 50

Chiral Methine Methyl (CH-CHs3) ~22-25

Isopropyl Methyls (CH-(CHs)2) ~20-23

Note: Carbons directly attached to the nitrogen atom are deshielded and typically appear in the
10-65 ppm range.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a secondary
amine, (R)-N-(1-phenylethyl)propan-2-amine exhibits characteristic absorptions.[5]

Table 3: Characteristic IR Absorption Bands

. . . Wavenumber )
Functional Group Vibration Type ( , Intensity/Shape
cm-
Weak-Medium, Sharp
N-H Stretch 3300 - 3500 (single peak for 2°
amine)
C-H (sp3) Stretch 2850 - 2970 Medium-Strong
C-H (sp?) Stretch 3000 - 3100 Weak-Medium
C=C (Aromatic) Stretch ~1600, ~1450-1500 Medium-Weak
C-N (Aliphatic) Stretch 1000 - 1250 Medium
N-H Wag 650 - 900 Broad
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Note: Secondary amines show a single N-H stretch band, unlike primary amines which show
two. Tertiary amines show none in this region.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule.

Table 4: Predicted Mass Spectrometry Data

Feature m/z Value Description

Consistent with the nitrogen
Molecular lon [M]* 163 rule (odd molecular weight for

one nitrogen atom).[4][8]

[M-CHs]* via o-cleavage of a

Base Peak / Major Fragment 148 methyl from the isopropyl
group.
] [CH(CH3)2NHCHs]* via o-
Major Fragment 72 ]
cleavage (benzylic cleavage).
Fragments corresponding to
Other Fragments 105, 91

the phenylethyl moiety.

Note: The dominant fragmentation pathway for amines is a-cleavage, which involves the
breaking of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized,
nitrogen-containing cation.[7][8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

» Sample Preparation: Accurately weigh 5-20 mg of the amine sample for tH NMR (20-50 mg
for 3C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g.,
CDCIl3) in a clean vial.[9]
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o Transfer: Using a pipette, carefully transfer the homogenous solution into a clean 5 mm NMR
tube to a height of 4-5 cm.[9]

» Cleaning: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol
to remove any contaminants.[9]

e Instrument Setup: Place the NMR tube into a spinner turbine, adjust the depth using a
gauge, and insert it into the NMR spectrometer.

e Acquisition:

o Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the
magnetic field.[9]

o Shimming: The magnetic field homogeneity is optimized to improve signal resolution and
shape.[9]

o Tuning: The probe is tuned to the specific nucleus being analyzed (e.g., *H or 13C).[9]

o Data Collection: Set the appropriate acquisition parameters (e.g., number of scans, pulse
sequence) and begin the experiment.[9]

IR Spectroscopy Protocol (ATR FT-IR)

 Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR
spectrometer is clean. Record a background spectrum.

o Sample Application: Place a small drop of the liquid amine sample directly onto the ATR
crystal.

o Data Acquisition: Lower the press arm to ensure good contact between the sample and the
crystal. Initiate the scan to acquire the infrared spectrum. The instrument measures the
absorption of infrared radiation at different wavenumbers.[6]

o Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent
(e.g., isopropanol) and a soft tissue.
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Mass Spectrometry Protocol (Electron lonization)

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via direct infusion or after separation by Gas Chromatography (GC).

« lonization: In the ion source, the sample molecules are bombarded with a high-energy beam
of electrons. This process, known as Electron lonization (EI), knocks an electron off the
molecule to form a positive molecular ion [M]*.[10]

o Fragmentation: The high energy of the El process causes the molecular ions to fragment into
smaller, positively charged ions and neutral radicals.[10]

o Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
guadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z)
ratio.[10]

o Detection: A detector measures the abundance of ions at each m/z value, generating the
mass spectrum.[10]

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7770878#r-n-1-phenylethyl-propan-2-amine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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